N-(2,4-Dimethoxybenzyl)-N-(4-methoxyphenethyl)amine is a compound belonging to the class of organic chemicals known as amines. This compound features a complex structure that incorporates two methoxy-substituted aromatic rings, which contribute to its potential biological activity. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound can be synthesized from readily available precursors in organic chemistry laboratories. It is often derived from 2,4-dimethoxybenzylamine and 4-methoxyphenethylamine through various synthetic routes.
N-(2,4-Dimethoxybenzyl)-N-(4-methoxyphenethyl)amine is classified under the category of substituted phenethylamines. These compounds are known for their psychoactive properties and potential applications in pharmacology.
The synthesis of N-(2,4-Dimethoxybenzyl)-N-(4-methoxyphenethyl)amine can be achieved through several methods, typically involving nucleophilic substitution reactions. A common approach involves the alkylation of an amine with a suitable alkyl halide or benzyl halide.
The molecular structure of N-(2,4-Dimethoxybenzyl)-N-(4-methoxyphenethyl)amine can be represented using various chemical notation systems:
COc1ccc(CCN(c2ccc(OC)cc2)C)cc1
1S/C17H21NO3/c1-20-14-10-8-13(9-11-14)12-15(18)16-5-3-2-4-6-17(16)19/h2-11H,12H2,1H3
The compound exhibits a complex three-dimensional conformation due to the steric effects of the methoxy groups on the aromatic rings.
N-(2,4-Dimethoxybenzyl)-N-(4-methoxyphenethyl)amine can participate in various chemical reactions typical for amines:
The reactivity of this compound can be influenced by its electron-donating methoxy groups, which enhance nucleophilicity and facilitate reactions with electrophiles.
The mechanism of action for N-(2,4-Dimethoxybenzyl)-N-(4-methoxyphenethyl)amine is not fully elucidated but may involve interactions with neurotransmitter systems in the brain:
Research indicates that compounds with similar structures often exhibit psychoactive effects by modulating neurotransmitter levels in the central nervous system.
The chemical properties include:
N-(2,4-Dimethoxybenzyl)-N-(4-methoxyphenethyl)amine has potential applications in:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4